2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with oxan-3-yl derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can undergo substitution reactions where the oxan-3-yl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Biological Studies: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is employed in the development of new pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid: Similar in structure but contains a pyrimidinyl group instead of an oxan-3-yl group.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid: Contains a biphenyl group with a chloro substituent.
Uniqueness
The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-3-yl)propanoic acid lies in its specific functional groups, which provide distinct reactivity and applications in peptide synthesis and medicinal chemistry .
Properties
CAS No. |
1698661-26-5 |
---|---|
Molecular Formula |
C23H25NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(12-15-6-5-11-28-13-15)24-23(27)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-21H,5-6,11-14H2,(H,24,27)(H,25,26) |
InChI Key |
IXHNTGVDKQYUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
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